molecular formula C11H6Cl2N2O2 B13442546 6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13442546
M. Wt: 269.08 g/mol
InChI Key: KFQFXXSMWNLGAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 6 and a 4-chlorophenyl group at position 2, along with a carboxylic acid group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving pyrimidine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine biosynthesis enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-chlorophenyl)pyrimidine-5-carboxylic acid
  • 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
  • 6-Chloro-2-(4-methylphenyl)pyrimidine-4-carboxylic acid

Uniqueness

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro groups and the carboxylic acid functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFXXSMWNLGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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